2-(Dimethylamino)-1,8-naphthyridine-3-carbonitrile
Description
Properties
CAS No. |
60467-78-9 |
|---|---|
Molecular Formula |
C11H10N4 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
2-(dimethylamino)-1,8-naphthyridine-3-carbonitrile |
InChI |
InChI=1S/C11H10N4/c1-15(2)11-9(7-12)6-8-4-3-5-13-10(8)14-11/h3-6H,1-2H3 |
InChI Key |
RPAYJRAKJXIWHL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C2C=CC=NC2=N1)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-1,8-naphthyridine-3-carbonitrile typically involves the reaction of 2-chloropyrimidine with dimethylamine in the presence of a suitable solvent such as ethanol. The reaction is carried out under reflux conditions for several hours to ensure complete conversion. The general reaction scheme is as follows:
[ \text{2-chloropyrimidine} + \text{dimethylamine} \rightarrow \text{2-(Dimethylamino)-1,8-naphthyridine-3-carbonitrile} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The dimethylamino group in 2-(dimethylamino)-1,8-naphthyridine-3-carbonitrile undergoes oxidation under acidic conditions using reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂). These reactions typically convert the amine group into an oxidized derivative, such as an amine oxide or nitro compound, depending on the oxidizing agent and reaction conditions.
Key Observations :
-
Reagents : Potassium permanganate (acidic medium), hydrogen peroxide.
-
Conditions : Elevated temperatures, acidic pH.
| Oxidizing Agent | Reaction Conditions | Product Type |
|---|---|---|
| KMnO₄ (H⁺) | Acidic medium | Oxidized amine derivative |
| H₂O₂ | Mild, acidic | Partially oxidized naphthyridine |
Reduction Reactions
Reduction of the compound is achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) in anhydrous ether. The reaction targets the cyano group (-CN), converting it into a methylene (-CH₂-) or amine group, depending on the reducing agent and conditions.
Key Observations :
-
Reagents : LiAlH₄, NaBH₄.
-
Conditions : Anhydrous ether, controlled temperature.
| Reducing Agent | Reaction Conditions | Product Type |
|---|---|---|
| LiAlH₄ | Anhydrous ether | Reduced naphthyridine derivative |
| NaBH₄ | Ethanol, mild heating | Partially reduced naphthyridine |
Substitution Reactions
The dimethylamino group is nucleophilic and undergoes substitution with other nucleophiles (e.g., thiols, amines) under basic conditions. For example, the dimethylamino group can be replaced by alkoxy or aryl groups via nucleophilic aromatic substitution.
Key Observations :
-
Nucleophiles : Thiols, amines, alcohols.
-
Conditions : Basic medium (e.g., K₂CO₃), elevated temperatures.
| Nucleophile Type | Reaction Conditions | Product Type |
|---|---|---|
| Thiols (R-SH) | K₂CO₃, DMF | Thioether derivatives |
| Amines (R-NH₂) | Base, reflux | Amino-substituted naphthyridines |
Condensation Reactions
The cyano group (-CN) can participate in condensation reactions with carbonyl compounds (e.g., aldehydes, ketones) under catalytic conditions . These reactions expand the naphthyridine core or introduce functional groups, as seen in Friedlander-like reactions.
Key Observations :
Biological Activity-Driven Reactions
Derivatives of 2-(dimethylamino)-1,8-naphthyridine-3-carbonitrile exhibit antimicrobial and antitubercular activity, with substitution at the 7-position enhancing potency . For example, compounds with electron-withdrawing groups on the carboxamide phenyl ring show improved ASBT (bile salt transporter) inhibition .
Mechanistic Insights
The dimethylamino group engages in hydrogen bonding and electrostatic interactions, while the cyano group acts as an electron-withdrawing group, influencing reactivity and biological binding . Molecular docking studies suggest these interactions modulate enzymatic activity (e.g., enoyl-ACP reductase) .
-
Oxidation/Reduction : Reversible functional group transformations under specific conditions.
-
Substitution : Versatile reactivity of the dimethylamino group for drug optimization .
-
Biological Activity : Structure-activity relationships highlight substituent effects on potency .
This compound’s reactivity profile underscores its potential in medicinal chemistry for designing targeted therapeutics.
Scientific Research Applications
2-(Dimethylamino)-1,8-naphthyridine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-1,8-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the carbonitrile group can act as an electron-withdrawing group, influencing the compound’s reactivity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Observations :
- The dimethylamino substituent simplifies synthesis compared to piperazine-linked derivatives (e.g., NA-2, ANA-12), which require multi-step coupling or microwave-assisted reactions.
- Bulky substituents like nitrofuran (ANA-12) or phenylglycyl (ANC 1–14) necessitate harsh conditions (e.g., 120°C in DMF), whereas one-pot methods for amino-phenyl derivatives are more efficient .
Pharmacological Activity Comparisons
Antimycobacterial Activity
- ANA-12 : Exhibits anti-mycobacterial activity against Mycobacterium tuberculosis (MIC = 3.12 µg/mL), attributed to the nitrofuran group’s redox properties .
- ANC 1–14 : Moderate activity (MIC = 12.5–25 µg/mL), influenced by the phenylglycyl moiety’s lipophilicity .
Central Nervous System (CNS) Activity
- NA-2 : Shows antidepressant effects in rodent models (forced swim test, tail suspension test) at 2–4 mg/kg. Mechanistically, it reverses mCPP-induced immobility and interacts with serotonergic pathways .
- Piperazinyl derivatives (e.g., 5-HT3 antagonists): Exhibit nanomolar affinity for serotonin receptors (pA2 = 8.2–8.5), comparable to ondansetron .
Physicochemical Properties
| Property | 2-(Dimethylamino)-1,8-naphthyridine-3-carbonitrile | NA-2 | ANA-12 | 2-Amino-4-phenyl derivative |
|---|---|---|---|---|
| Molecular Weight (g/mol) | ~214 (calculated) | 283.3 | 394.3 | 262.3 |
| log P (predicted) | ~1.8 | 2.1 | 2.9 | 2.5 |
| Solubility | Moderate (polar aprotic solvents) | Low | Very low | Moderate |
| Key Functional Groups | Dimethylamino, cyano | Piperazinyl, cyano | Nitrofuran, cyano | Amino, phenyl, cyano |
Notes:
Research Findings and Implications
- Synthetic Efficiency: The dimethylamino group allows simpler synthesis compared to piperazine-linked derivatives, which require complex coupling steps .
- Pharmacological Potential: While NA-2 and ANA-12 are well-studied, the dimethylamino analogue remains underexplored.
- Structure-Activity Relationship (SAR): Electron-donating groups (e.g., dimethylamino) at position 2 enhance CNS activity, while electron-withdrawing groups (e.g., nitrofuran) favor antimicrobial effects .
Biological Activity
2-(Dimethylamino)-1,8-naphthyridine-3-carbonitrile is a compound belonging to the naphthyridine family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of 2-(Dimethylamino)-1,8-naphthyridine-3-carbonitrile typically involves various methods, including condensation reactions. The compound can be synthesized from 2-aminonicotinaldehyde and malononitrile under specific conditions, yielding derivatives with significant biological activity .
Anticancer Properties
Research indicates that 1,8-naphthyridine derivatives exhibit notable anticancer activity. A study evaluated several derivatives against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (LNCaP). Key findings include:
- IC50 Values : Some derivatives showed IC50 values lower than that of standard anticancer drugs, indicating potent activity. For instance, compounds with IC50 values as low as 1.47 µM were reported .
- Mechanism of Action : The anticancer effects are attributed to mechanisms such as apoptosis induction and cell cycle arrest. Apoptosis can be triggered via intrinsic and extrinsic pathways involving caspases and Bcl-2 family proteins .
Antimicrobial Activity
The antimicrobial potential of 2-(Dimethylamino)-1,8-naphthyridine-3-carbonitrile has been explored against various bacterial strains:
- Minimum Inhibitory Concentration (MIC) : Compounds derived from this structure demonstrated MIC values ranging from 6.25 to 50 µg/mL against Mycobacterium tuberculosis H37Rv . Notably, compound ANA-12 exhibited the most potent activity with an MIC of 6.25 µg/mL.
- Synergistic Effects : When combined with fluoroquinolones, these compounds enhanced the antibacterial effects against multi-resistant strains such as Staphylococcus aureus and Escherichia coli, indicating a synergistic relationship that could be exploited for therapeutic purposes .
Anti-inflammatory and Analgesic Effects
Naphthyridine derivatives have also shown promise in anti-inflammatory and analgesic applications:
- Mechanism : They may inhibit pro-inflammatory cytokines and modulate pain pathways, contributing to their therapeutic efficacy in inflammatory conditions .
Case Studies
Q & A
Q. What are the optimal synthetic routes and conditions for preparing 2-(Dimethylamino)-1,8-naphthyridine-3-carbonitrile derivatives?
Methodological Answer: Derivatives of 2-(dimethylamino)-1,8-naphthyridine-3-carbonitrile are typically synthesized via nucleophilic substitution or condensation reactions. Key steps include:
- Reagent Systems : Use of POCl₃ in DMF for chlorination (e.g., converting hydroxyl to chloro groups) .
- Solvent/Temperature : Refluxing in absolute ethanol (2–8 hours) or DMF (120°C, 4–8 hours) for cyclization or coupling reactions .
- Catalysts : Na₂CO₃/KI for SN2 reactions with substituted anilines or acetamides .
- Yields : Range from 51% to 91% depending on substrate and reaction time .
Example : Synthesis of 4-aryl-1,8-naphthyridines involves refluxing aldehyde, ethylcyanoacetate, and naphthyridine precursors in ethanol for 2–4 hours, followed by recrystallization .
Q. What analytical techniques are critical for characterizing 1,8-naphthyridine-3-carbonitrile derivatives?
Methodological Answer: Structural validation requires multi-technique approaches:
- Spectroscopy :
- Mass Spectrometry : High-resolution MS verifies molecular ions (e.g., m/z 578 for C₃₄H₂₂N₆O₄) .
- Melting Points : Used to assess purity (e.g., 185–187°C for furan-substituted derivatives) .
Advanced Research Questions
Q. How can the cyano group in 1,8-naphthyridine-3-carbonitrile be selectively modified for functional group transformations?
Methodological Answer: The nitrile group is versatile for derivatization:
- Hydrolysis :
- Carboxamides : Use KOH in aqueous ethanol (reflux, 4 hours, 51% yield) .
- Carboxylic Acids : 9M H₂SO₄ at 130°C (86% yield) .
- Thiolysis/Hydrazinolysis :
- Thioamides : H₂S in pyridine/NEt₃ (97% yield) .
- Amidines : Hydrazine hydrate (reflux, 65% yield) .
Note : Reaction conditions (pH, temperature) dictate selectivity between partial hydrolysis and complete acid formation .
Q. How can structural modifications enhance the bioactivity of 1,8-naphthyridine-3-carbonitrile analogs?
Methodological Answer: Bioactivity optimization strategies include:
- Piperazine Linkers : Introduce substituted piperazines via nucleophilic aromatic substitution (e.g., anti-mycobacterial ANC-1–14 derivatives) .
- Hybrid Scaffolds : Combine with sulfonamide or furan moieties to improve cytotoxicity (e.g., MCF7 cell line IC₅₀ < 10 µM) .
- Steric Effects : Substituents at the 2- and 7-positions (e.g., methyl, phenyl) enhance binding to biological targets .
Example : Anti-tubercular activity is improved by appending 5-nitrofuran groups to the naphthyridine core .
Q. How do reaction conditions influence regioselectivity in 1,8-naphthyridine functionalization?
Methodological Answer: Regioselectivity is controlled by:
- Catalytic Systems : NaH in toluene promotes cyclization at the 3-position (91% yield) .
- Ultrasonication : Accelerates imine formation in dihydropyridine derivatives (e.g., 5a–d synthesized in 30 minutes vs. 6 hours thermally) .
- Acid/Base Media : Alkaline conditions favor amide formation, while acidic conditions promote carboxylic acid synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
